(6-Bromo-1H-indol-4-yl)-pyrrolidin-1-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-1H-indol-4-yl)-pyrrolidin-1-yl-methanone is a compound that belongs to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with clinical and biological applications .
Preparation Methods
The synthesis of (6-Bromo-1H-indol-4-yl)-pyrrolidin-1-yl-methanone involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
(6-Bromo-1H-indol-4-yl)-pyrrolidin-1-yl-methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(6-Bromo-1H-indol-4-yl)-pyrrolidin-1-yl-methanone has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Industry: This compound can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6-Bromo-1H-indol-4-yl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing biological processes. The bromine atom at the 6th position may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to (6-Bromo-1H-indol-4-yl)-pyrrolidin-1-yl-methanone include other indole derivatives such as:
1H-Indole-3-methanol, 6-bromo-: Known for its antiviral properties.
Indole-3-acetic acid: A plant hormone with various biological activities.
Vinblastine: An indole alkaloid used in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C13H13BrN2O |
---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
(6-bromo-1H-indol-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H13BrN2O/c14-9-7-11(10-3-4-15-12(10)8-9)13(17)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2 |
InChI Key |
TXNSBJOKXOSSHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C3C=CNC3=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.